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Compound of Interest

2-Methoxybenzenesulfonyl!
Compound Name:
chloride

Cat. No.: B167664

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methoxybenzenesulfonyl chloride (CAS No. 10130-87-7), a key reagent and building block
in organic synthesis. Designed for researchers, scientists, and professionals in drug
development, this document synthesizes theoretical principles with practical insights into the
interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for this compound.

Introduction: The Molecular Profile of 2-
Methoxybenzenesulfonyl Chloride

2-Methoxybenzenesulfonyl chloride is a white to light yellow crystalline solid with the
molecular formula C7H7ClOsS and a molecular weight of 206.65 g/mol .[1][2] Its utility in
organic chemistry, particularly in the synthesis of sulfonamides and other sulfur-containing
compounds, necessitates a thorough understanding of its structural characteristics.
Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous
confirmation of its identity and purity. This guide delves into the distinct spectroscopic
signatures of 2-Methoxybenzenesulfonyl chloride.

Table 1: Physicochemical Properties of 2-Methoxybenzenesulfonyl Chloride
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Property Value Source
CAS Number 10130-87-7 [1]
Molecular Formula C7H7CIOsS [1][2]
Molecular Weight 206.65 g/mol

White to light yellow crystalline
Appearance .

solid

2-methoxybenzenesulfonyl
IUPAC Name ) [2]

chloride

COC1=CC=CC=C1S(=0)
SMILES [2]

(=0)Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predicted Spectrum

While experimental NMR spectra for 2-Methoxybenzenesulfonyl chloride are not readily
available in the public domain, a highly probable spectrum can be predicted based on the
analysis of structurally similar compounds and established principles of NMR spectroscopy.
The following predictions are derived from data for 4-Cyano-2-methoxybenzenesulfonyl
chloride and general knowledge of substituent effects on the benzene ring.[3]

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to exhibit signals corresponding to the four aromatic protons
and the three methoxy protons. The electron-withdrawing sulfonyl chloride group and the
electron-donating methoxy group will influence the chemical shifts of the aromatic protons,
leading to a complex splitting pattern.

Table 2: Predicted *H NMR Data for 2-Methoxybenzenesulfonyl Chloride in CDCls
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
Deshielded due
to proximity to
Doublet of P Y
~8.0 1H H-6 the electron-
doublets ] ]
withdrawing
SO2CI group.
Influenced by
Triplet of both the SO:CI
~7.6 1H H-4
doublets and OCHs
groups.
Triplet of Shielded relative
~7.1 1H H-5
doublets to H-4 and H-6.
Shielded due to
Doublet of the electron-
~7.0 1H H-3
doublets donating OCHs
group.
Typical chemical
shift for a
~4.0 Singlet 3H -OCHs methoxy group

on an aromatic

ring.

Predicted *C NMR Spectrum

The 13C NMR spectrum is predicted to show seven distinct signals, corresponding to the six

carbons of the benzene ring and the one carbon of the methoxy group.

Table 3: Predicted 3C NMR Data for 2-Methoxybenzenesulfonyl Chloride in CDCls
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Chemical Shift (6, ppm) Assignment Rationale

Attached to the electronegative
~ 158 C-2

oxygen atom.
~ 136 C-4 Aromatic CH.

Aromatic CH, deshielded by
~131 C-6

the SO2CI group.
~129 C-1 Attached to the SO2CI group.
~122 C-5 Aromatic CH.

Aromatic CH, shielded by the
~ 113 C-3

OCHs group.

Typical chemical shift for a
~57 -OCHs

methoxy carbon.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of 2-
Methoxybenzenesulfonyl chloride.

Instrumentation:
e A 300 MHz or higher field NMR spectrometer.[4]
Sample Preparation:

o Accurately weigh 5-10 mg of 2-Methoxybenzenesulfonyl chloride into a clean, dry NMR
tube.

¢ Add approximately 0.6 mL of deuterated chloroform (CDCIs).
o Cap the NMR tube and gently agitate until the sample is fully dissolved.
H NMR Acquisition Parameters:

» Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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e Acquisition Time: 2-4 seconds.

¢ Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-64, depending on sample concentration.

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30).
e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy: Functional Group
Identification

An experimental FT-IR spectrum of 2-Methoxybenzenesulfonyl chloride is available and
provides key information about the functional groups present in the molecule.[2] The spectrum
is characterized by strong absorption bands corresponding to the sulfonyl chloride group and
the methoxy-substituted aromatic ring.

Table 4: Key IR Absorption Bands for 2-Methoxybenzenesulfonyl Chloride
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Wavenumber . .
Intensity Assignment Reference
(cm™)
Asymmetric S=O
1375-1410 Strong [5]
Stretch
Symmetric S=O
1185-1204 Strong [5]
Stretch
~3000 Medium-Weak Aromatic C-H Stretch
) Aliphatic C-H Stretch
~2850 Medium-Weak
(-OCHs)
_ Aromatic C=C
1400-1600 Medium-Strong )
Bending
~1250 Strong Aryl-O Stretch
500-600 Medium-Strong S-ClI Stretch

Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)

Instrumentation:
o Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation:

e Thoroughly grind a small amount (1-2 mg) of 2-Methoxybenzenesulfonyl chloride with
approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the finely ground powder to a pellet press.
o Apply pressure to form a transparent or translucent KBr pellet.
Data Acquisition:

e Obtain a background spectrum of the empty sample compartment.
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» Place the KBr pellet in the sample holder.

e Acquire the sample spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

While a complete experimental mass spectrum is not readily available, the expected mass
spectrometric behavior of 2-Methoxybenzenesulfonyl chloride can be predicted. The key
features will be the molecular ion peak and a characteristic fragmentation pattern.

Predicted Mass Spectrum

e Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z 206, with a
characteristic M+2 peak at m/z 208 in an approximate 3:1 ratio, confirming the presence of
one chlorine atom.[5]

o Key Fragmentations: The fragmentation is expected to proceed through the loss of the
chlorine atom, the sulfonyl group, and cleavage of the methoxy group.

Table 5: Predicted Key Fragment lons in the Mass Spectrum of 2-Methoxybenzenesulfonyl
Chloride

m/z Proposed Fragment Rationale

206/208 [C7H7CIOsS]* Molecular lon

171 [C7H703S]+ Loss of CI

141 [C7HeO2]* Loss of SOz from [M-CI]*
107 [C7H7O]* Loss of SO2CI

92 [CeH4O]" Loss of CHs from [C7H70]*
77 [CeHs]* Loss of OCHs from [C7H-7O]*

Experimental Protocol for GC-MS Data Acquisition
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Instrumentation:
e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]
Sample Preparation:

o Prepare a dilute solution of 2-Methoxybenzenesulfonyl chloride in a suitable volatile
solvent (e.g., dichloromethane or ethyl acetate).

GC Parameters:
e Column: A non-polar capillary column (e.g., RTX-5MS).[4]
e Injector Temperature: 250-280 °C.[4]

e Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280-300 °C.[4]

e Carrier Gas: Helium.[4]

MS Parameters:

e lonization Mode: Electron Impact (El) at 70 eV.
e Mass Range: m/z 40-400.[4]

e lon Source Temperature: 200-230 °C.[4]

Visualizing the Molecular Structure and
Fragmentation

The following diagrams illustrate the structure of 2-Methoxybenzenesulfonyl chloride and a
plausible mass spectrometry fragmentation pathway.

Caption: Molecular Structure of 2-Methoxybenzenesulfonyl Chloride
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Caption: Predicted Mass Spectrometry Fragmentation of 2-Methoxybenzenesulfonyl
Chloride

Conclusion

The spectroscopic data, both experimental and predicted, provide a detailed and self-validating
profile of 2-Methoxybenzenesulfonyl chloride. The characteristic IR absorptions confirm the
presence of the key functional groups. While experimental NMR data is pending, the predicted
spectra offer a reliable guide for structural confirmation. The anticipated mass spectrum, with
its distinct isotopic pattern and fragmentation, serves as a powerful tool for molecular weight
determination and further structural elucidation. This comprehensive guide equips researchers
with the necessary information to confidently identify and utilize 2-Methoxybenzenesulfonyl
chloride in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Spectroscopic Guide to 2-Methoxybenzenesulfonyl
Chloride: Elucidating Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167664+#spectroscopic-data-of-2-
methoxybenzenesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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